Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane
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Overview
Description
Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane is a chemical compound with a complex structure that includes a cyclohexyl ring substituted with methyl and isopropyl groups, and a phosphane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane typically involves the use of stereoselective reactions to ensure the correct configuration of the cyclohexyl ring. One common method involves the use of diacetoxyiodobenzene and ammonium carbamate in acetonitrile at room temperature . The reaction proceeds with high stereocontrol, yielding the desired product as a single diastereoisomer with high enantiocontrol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and microreactor technology can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphane group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles such as alkyl halides or amines can react with the phosphane group under mild conditions.
Major Products
Oxidation: Phosphine oxides are the major products.
Substitution: Substituted phosphane derivatives are formed.
Scientific Research Applications
Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism by which Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may enhance the permeability of hydrophilic drugs by conjugation with penetration enhancers . The compound’s structure allows it to form stable complexes with metal ions, which can be exploited in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate: Similar in structure but contains a sulfonimidate group instead of a phosphane group.
(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: Contains an amino and phenylbutanoate group, used for its anticonvulsant properties.
Uniqueness
Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane is unique due to its phosphane group, which imparts distinct chemical reactivity and potential applications in catalysis and coordination chemistry. Its ability to form stable complexes with metal ions and its potential biological activity make it a compound of significant interest.
Properties
CAS No. |
884598-36-1 |
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Molecular Formula |
C11H23P |
Molecular Weight |
186.27 g/mol |
IUPAC Name |
methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]phosphane |
InChI |
InChI=1S/C11H23P/c1-8(2)10-6-5-9(3)7-11(10)12-4/h8-12H,5-7H2,1-4H3/t9-,10+,11-,12?/m1/s1 |
InChI Key |
NLNBNHNVQHYEAD-FBTJUVTCSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)PC)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)PC)C(C)C |
Origin of Product |
United States |
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